1,5-Bis(6-méthoxynaphtalèn-2-yl)pentan-3-one

Vue d'ensemble

Description

1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one, also known as 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one, is a useful research compound. Its molecular formula is C27H26O3 and its molecular weight is 398.502. The purity is usually 95%.

BenchChem offers high-quality 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Étalon de référence pharmaceutique

L'impureté dimère de la nabumétone sert d'étalon de référence dans l'analyse pharmaceutique. Elle est utilisée pour garantir l'identité, la pureté et la qualité des produits pharmaceutiques, en particulier dans la validation des méthodes analytiques pour la quantification de la nabumétone dans les processus de contrôle de la qualité .

Recherche anti-inflammatoire

Le composé est structurellement lié à la nabumétone, un anti-inflammatoire non stéroïdien (AINS). Elle est utilisée dans la recherche pour étudier les voies métaboliques et la pharmacocinétique de la nabumétone, ainsi que son mécanisme d'action en tant qu'inhibiteur de la COX .

Synthèse de molécules bioactives

Les chercheurs utilisent l'impureté dimère de la nabumétone dans la synthèse de molécules bioactives. Par exemple, elle peut être utilisée comme précurseur dans la synthèse de composés ayant des activités antitumorales potentielles, dans le cadre d'un effort plus large pour découvrir de nouveaux agents thérapeutiques .

Activité Biologique

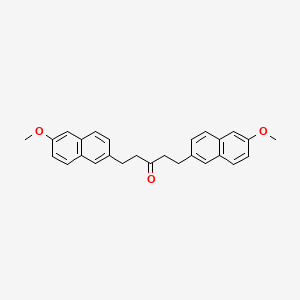

1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one is a synthetic organic compound notable for its dual methoxynaphthalene structure attached to a pentanone backbone. With a molecular formula of C23H26O2 and a molecular weight of approximately 398.49 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Despite its structural complexity, research into its specific mechanisms of action and therapeutic applications remains limited.

Structural Characteristics

The unique structure of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one enables it to interact with biological systems in various ways. The presence of two methoxynaphthalene units may enhance lipophilicity and facilitate interactions with biological membranes, potentially influencing its pharmacokinetics and pharmacodynamics.

| Property | Value |

|---|---|

| Molecular Formula | C23H26O2 |

| Molecular Weight | 398.49 g/mol |

| Structural Features | Dual naphthalene units, ketone functionality |

Potential Therapeutic Applications

Research suggests that 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one may have implications in various disease areas:

- Cancer : Preliminary studies indicate that compounds with similar structures exhibit anti-cancer properties, suggesting potential for further exploration in oncology.

- Inflammatory Diseases : Given its structural characteristics, it may modulate inflammatory pathways, though specific studies are needed to confirm this.

- Neurodegenerative Diseases : The compound's interaction with neuronal receptors could imply a role in neuroprotection or cognitive enhancement.

While the exact mechanisms of action for 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one have not been extensively studied, it is hypothesized that its interactions may involve:

- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing synaptic transmission.

- Antioxidant Activity : The methoxynaphthalene moieties may contribute to antioxidant effects, which are beneficial in mitigating oxidative stress associated with various diseases.

Study Overview

A study examining the biological activity of structurally related compounds provided insights into the potential effects of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one. Researchers focused on the compound's interactions with cancer cell lines and inflammatory markers.

Key Findings

- In Vitro Activity : The compound demonstrated moderate cytotoxicity against certain cancer cell lines (e.g., MCF-7 breast cancer cells), indicating potential anti-cancer properties.

- Inflammation Modulation : Inflammatory assays suggested that the compound could reduce levels of pro-inflammatory cytokines when tested in vitro.

Table of Biological Activities

Propriétés

IUPAC Name |

1,5-bis(6-methoxynaphthalen-2-yl)pentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O3/c1-29-26-13-9-21-15-19(3-7-23(21)17-26)5-11-25(28)12-6-20-4-8-24-18-27(30-2)14-10-22(24)16-20/h3-4,7-10,13-18H,5-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTKETXRHOPDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187894 | |

| Record name | 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343272-53-7 | |

| Record name | 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343272537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-BIS(6-METHOXYNAPHTHALEN-2-YL)PENTAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/896U9382GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.